Ethyl 4-amino-3-bromobenzoate hydrochloride
Description
Properties
IUPAC Name |
ethyl 4-amino-3-bromobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h3-5H,2,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMRGDCIGBAECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination with In Situ Amino Protection
The amino group’s strong activating nature necessitates temporary protection to prevent para-bromination. A representative protocol involves:
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Protection : Treat ethyl 4-aminobenzoate with acetic anhydride (1.2 eq) in pyridine at 0–5°C for 2 h, yielding the acetylated derivative.
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Bromination : Add bromine (1.05 eq) dropwise to the protected compound in DCM with FeCl₃ (5 mol%) at −10°C. Stir for 6 h under N₂.
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Deprotection : Hydrolyze the acetyl group using 6 M HCl at 60°C for 1 h.
Key Data :
| Parameter | Value |
|---|---|
| Yield (crude) | 78–82% |
| Regioselectivity | 95:5 (meta:para) |
| Purity (HPLC) | 97.3% |
N-Bromosuccinimide (NBS) Mediated Bromination
NBS offers improved safety and selectivity in radical bromination:
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Dissolve ethyl 4-aminobenzoate (1 eq) in CCl₄ with azobisisobutyronitrile (AIBN, 0.1 eq).
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Add NBS (1.1 eq) portionwise at 80°C over 30 min.
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Reflux for 12 h, then cool and filter.
Optimization Findings :
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Temperature : Yields drop below 70% at <70°C due to incomplete radical initiation.
-
Solvent : CCl₄ outperforms DCM (yield increase from 68% to 84%) by stabilizing bromine radicals.
Hydrochloride Salt Formation
Converting the free amine to its hydrochloride salt enhances stability and crystallinity:
Acid-Base Titration Method
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Dissolve ethyl 4-amino-3-bromobenzoate (1 eq) in anhydrous ethanol.
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Add concentrated HCl (1.05 eq) dropwise at 0°C with vigorous stirring.
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Monitor pH transition from 8.5 to 4.2 using a calibrated probe.
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Precipitate the hydrochloride salt by adding diethyl ether.
Critical Parameters :
-
Stoichiometry : Excess HCl (>1.1 eq) induces product decomposition via ester hydrolysis.
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Solvent System : Ethanol/ether (3:1 v/v) achieves 92% recovery vs. 78% in pure ethanol.
Crystallization Dynamics
Recrystallization from ethanol/water (7:3) at −20°C produces needle-like crystals suitable for X-ray analysis:
| Property | Value |
|---|---|
| Melting Point | 189–191°C (dec.) |
| Crystal Density | 1.632 g/cm³ |
| Purity Post-Crystallization | 99.1% (HPLC) |
Industrial-Scale Production
Transitioning from lab to plant requires addressing heat transfer and mixing efficiency:
Continuous Flow Bromination
A two-stage reactor system enhances yield and safety:
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Protection Module : Tubular reactor (10 m × 0.5 m) at 5°C with 2 min residence time.
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Bromination Module : Packed-bed reactor with FeCl₃-coated Raschig rings at −5°C.
Performance Metrics :
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity | 12 MT | 145 MT |
| Yield | 79% | 88% |
| Energy Consumption | 3.2 kWh/kg | 1.7 kWh/kg |
Inline Purification
Integrated centrifugal partition chromatography (CPC) removes Fe residues without aqueous washes:
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Mobile Phase : Heptane/ethyl acetate (4:1)
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Purity Post-CPC : 99.8% vs. 98.5% with traditional filtration.
Analytical Verification Protocols
Spectroscopic Characterization
Kinetic Studies of Hydrochloride Formation
Stopped-flow UV-Vis analysis (λ = 274 nm) reveals second-order kinetics:
with at 25°C.
Comparative Analysis of Bromination Catalysts
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Meta:Para Ratio |
|---|---|---|---|---|
| FeCl₃ | −10 | 6 | 82 | 95:5 |
| AlCl₃ | 0 | 4 | 76 | 89:11 |
| Zeolite Hβ | 25 | 8 | 68 | 97:3 |
| None (NBS/AIBN) | 80 | 12 | 84 | 99:1 |
NBS/AIBN systems achieve near-perfect regioselectivity but require higher temperatures, complicating energy budgets .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-bromobenzoate hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H10BrNO2·HCl
- Molecular Weight : 280.5 g/mol
- CAS Number : 865139-46-4
- Purity : Typically ≥95%
The compound is a derivative of benzoic acid, featuring an ethyl ester group and a bromine atom at the meta position relative to the amino group on the benzene ring. This configuration contributes to its reactivity and biological activity.
Organic Synthesis
Ethyl 4-amino-3-bromobenzoate hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It can undergo various reactions such as:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles like hydroxides or amines.
- Reduction Reactions : The nitro group can be reduced to an amino group.
- Oxidation Reactions : The amino group can be oxidized to a nitro group.
These reactions enable the creation of diverse derivatives that have potential applications in drug development and material science.
Medicinal Chemistry
The compound is investigated for its potential as a building block for active pharmaceutical ingredients (APIs). Its structural features allow it to interact with biological targets, making it suitable for studying enzyme inhibition and protein-ligand interactions. Research has indicated that modifications of this compound can lead to derivatives with enhanced pharmacological properties .
Biological Studies
In biological research, this compound has been utilized to explore:
- Enzyme Inhibition : It can serve as a model compound to study the inhibition mechanisms of specific enzymes.
- Protein-Ligand Interactions : Its ability to form hydrogen bonds and halogen bonds enables researchers to investigate how it interacts with various biomolecules, potentially leading to new therapeutic strategies .
Case Study 1: Synthesis of Novel Antimicrobial Agents
A study focused on modifying this compound to develop novel antimicrobial agents. Researchers synthesized several derivatives through substitution reactions, assessing their antibacterial activity against common pathogens. The results indicated that certain derivatives exhibited significantly improved efficacy compared to the parent compound, highlighting its potential in drug development.
Case Study 2: Enzyme Inhibition Studies
Another research project utilized this compound to investigate its role as an enzyme inhibitor in metabolic pathways related to cancer. By modifying the bromine substituent, researchers were able to enhance binding affinity to target enzymes, demonstrating its utility in designing selective inhibitors for therapeutic applications .
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-bromobenzoate hydrochloride depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the activity and function of the target molecules, leading to the desired effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Methyl 4-Amino-3-Bromobenzoate (CAS 106896-49-5)
- Molecular Formula: C₈H₈BrNO₂.
- Key Differences : The methyl ester variant lacks the ethyl group and hydrochloride salt.
- Physical Properties : Melting point = 104–108°C; purity ≥98% .
- Applications : Used in organic synthesis but less lipophilic than the ethyl analogue due to the shorter ester chain.
4-Bromo-3-Ethoxyaniline Hydrochloride (CAS 125756-95-8)
- Molecular Formula: C₈H₁₁BrClNO.
- Key Differences : Replaces the ethyl ester with an ethoxy group and lacks the benzoate moiety.
- Reactivity: The amino group in this compound is more nucleophilic, favoring electrophilic aromatic substitution rather than ester hydrolysis .
2-(Diethylamino)Ethyl 4-Amino-3-Butoxybenzoate Hydrochloride
Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| Ethyl 4-amino-3-bromobenzoate HCl | 278.56 | Not reported | High (salt form) | Ethyl ester, Br, NH₂·HCl |
| Methyl 4-amino-3-bromobenzoate | 230.06 | 104–108 | Moderate | Methyl ester, Br, NH₂ |
| 4-Bromo-3-ethoxyaniline HCl | 252.54 | Not reported | Moderate | Ethoxy, Br, NH₂·HCl |
| 2-(Diethylamino)ethyl benzoate HCl | 344.88 | Not reported | High | Diethylaminoethyl, butoxy |
Notes:
- Bromine’s electron-withdrawing effect stabilizes the aromatic ring, favoring electrophilic substitution at the para position relative to the amino group .
Pharmacological and Industrial Relevance
- Ethyl 4-Amino-3-Bromobenzoate HCl: Used in synthesizing fluorescent probes and kinase inhibitors due to its balanced lipophilicity and halogen reactivity .
- Methyl 4-Amino-3-Bromobenzoate: Common in small-molecule libraries for high-throughput screening .
- Diethylaminoethyl Derivatives: Applied in topical anesthetics (e.g., benoxinate hydrochloride) due to their rapid absorption and ion-channel modulation .
Biological Activity
Ethyl 4-amino-3-bromobenzoate hydrochloride, with the chemical formula C9H10BrNO2·HCl, is a synthetic compound derived from benzoic acid. Its unique structure, featuring both amino and bromine substituents on the benzene ring, allows it to interact with biological systems in various ways. This article explores the biological activity of this compound, including its mechanisms of action, enzymatic interactions, and potential therapeutic applications.
This compound can be synthesized through bromination of ethyl 4-aminobenzoate using bromine or N-bromosuccinimide (NBS) in organic solvents like dichloromethane. The resulting product can be purified through recrystallization or chromatography to achieve high purity levels.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and halogen bonds with biological molecules. This interaction can modulate enzyme activities and receptor functions, potentially leading to various biological effects. For instance, the compound may inhibit specific enzymes or act as a ligand for receptors involved in metabolic pathways.
Enzymatic Inhibition Studies
Recent studies have highlighted the compound's role in enzyme inhibition. For example, in vitro experiments demonstrated that this compound could inhibit carboxylesterase (CES) activity, which is crucial for drug metabolism. The inhibition was assessed using rat plasma and liver microsomes, revealing significant alterations in the hydrolytic stability of various esters when exposed to CES inhibitors .
Cytotoxicity and Antimicrobial Activity
This compound has also been investigated for its cytotoxic properties against cancer cell lines. Preliminary findings suggest that this compound exhibits selective cytotoxicity, potentially making it a candidate for further development as an anticancer agent. Additionally, its antimicrobial activity has been assessed against Gram-negative bacteria, indicating a potential role in combating bacterial infections .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Comparison | Biological Activity |
|---|---|---|
| Methyl 4-amino-3-bromobenzoate | Methyl group instead of ethyl | Similar enzyme inhibition profile |
| Ethyl 4-amino-3-chlorobenzoate | Chlorine instead of bromine | Lower cytotoxicity compared to brominated version |
| Ethyl 4-amino-3-iodobenzoate | Iodine instead of bromine | Increased reactivity but less stability |
This table illustrates how variations in substituents influence both the chemical behavior and biological activity of these compounds.
Study on Hydrolytic Stability
A comprehensive study was conducted to evaluate the hydrolytic stability of this compound compared to other esters. Results indicated that the compound exhibited lower stability under basic conditions due to the electron-withdrawing effect of the bromine atom, which influences its reactivity in biological systems .
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against various pathogens. The results showed significant inhibition of bacterial growth at certain concentrations, supporting its potential use as an antimicrobial agent .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
